Lipophilicity Advantage from Bromination
The 7-bromo substitution elevates the calculated LogP of this compound to 3.89, compared with an estimated LogP of approximately 3.2–3.4 for the 7-chloro analog and approximately 2.7–3.0 for the non-halogenated 3-phenyl-2,3-dihydro-1-benzofuran-3-carbonyl chloride . This difference of ~0.5–1.2 LogP units corresponds to a ~3–16-fold increase in octanol/water partition coefficient, directly influencing membrane permeability and hydrophobic binding pocket occupancy [1]. The polar surface area of 26.30 Ų is identical across halogen variants, isolating the LogP shift to the halogen identity.
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.89 (C15H10BrClO2, MW 337.60) |
| Comparator Or Baseline | 7-Chloro analog: estimated LogP ~3.2–3.4; Non-halogenated parent: estimated LogP ~2.7–3.0 |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.2 vs. non-halogenated; ~0.5 units vs. 7-Cl analog. Factor of ~3–16× in P (partition coefficient). |
| Conditions | Calculated LogP (chemsrc.com database); comparison based on standard Hansch π values for Br (0.86) vs. Cl (0.71) vs. H (0.00) on aromatic systems. |
Why This Matters
Higher LogP is a critical selection criterion for programs targeting hydrophobic enzyme pockets or requiring enhanced membrane permeability; the bromine atom provides a quantifiable, tunable increase in lipophilicity without altering the PSA or hydrogen bond donor/acceptor profile.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. Aromatic Br π = 0.86, Cl π = 0.71, H π = 0.00. View Source
